molecular formula C20H22O6 B1676099 (2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one CAS No. 111797-22-9

(2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Cat. No. B1676099
M. Wt: 358.4 g/mol
InChI Key: ZKYRYELHPFTZTI-SOFGYWHQSA-N
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Description

(2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, also known as 2E-3,4,5-TMP, is an organic compound with a wide range of applications in scientific research. It is a derivative of the phenylpropene family, which is a type of aromatic hydrocarbon. 2E-3,4,5-TMP is a colorless, crystalline solid with a molecular weight of 336.4 g/mol and a melting point of about 108°C. It is soluble in most organic solvents and is relatively stable under normal conditions.

Scientific Research Applications

Materials Science and Organic Chemistry

One of the significant areas of application for compounds structurally related to "(2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" involves materials science, particularly in the development of organic light-emitting diodes (OLEDs) and thermoelectric materials. For instance, BODIPY-based materials, closely related in structure to the compound , have been highlighted for their potential in OLED applications due to their tunable properties and ability to emit light across a broad spectrum, including near-infrared (NIR) regions (Squeo & Pasini, 2020). Similarly, poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives have been explored for their promising thermoelectric properties, demonstrating the potential for energy conversion applications (Yue & Jingkun Xu, 2012).

Environmental Studies

In environmental studies, the degradation and transformation processes of organochlorine compounds, which share some structural similarities with "(2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one", have been extensively reviewed. These studies focus on understanding the impact of such compounds on aquatic environments, evaluating their toxicity, bioaccumulation potential, and natural attenuation processes. For instance, the natural attenuation of chlorinated ethenes in hyporheic zones has been examined to understand the biogeochemical processes that contribute to the reduction or elimination of these contaminants in surface water bodies (Weatherill et al., 2018).

Biogeochemical Processes

The biogeochemical cycling of compounds related to "(2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one" within the environment, particularly in relation to the degradation and transformation of organochlorine compounds, has been a subject of research. Studies have assessed the impact of these compounds on the aquatic environment, focusing on chlorophenols and their moderate to high persistence, depending on environmental conditions, and their effects on mammalian and aquatic life (Krijgsheld & Gen, 1986).

properties

IUPAC Name

(E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O6/c1-22-16-9-7-14(12-17(16)23-2)15(21)8-6-13-10-18(24-3)20(26-5)19(11-13)25-4/h6-12H,1-5H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYRYELHPFTZTI-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3,4-dimethoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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